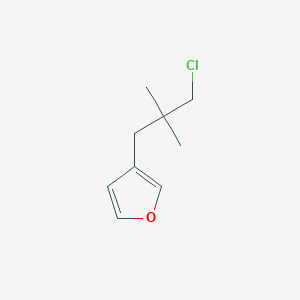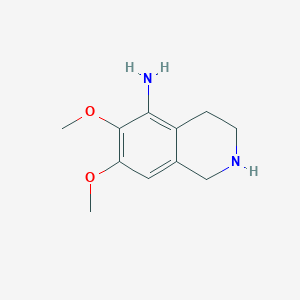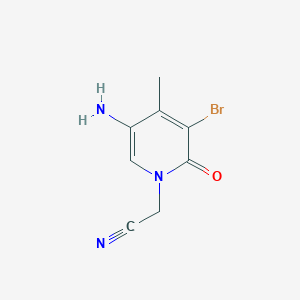
3-(3-Chloro-2,2-dimethylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃ClO It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2,2-dimethylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF₃·Et₂O) and proceeds through a formal [4 + 1] cycloaddition mechanism. The reaction integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride in a one-flask approach, yielding the desired furan derivative under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furanones or other oxidized furan derivatives.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2,2-dimethylpropyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloro-2-(chloromethyl)-2-methylpropyl)furan: Similar structure but with an additional chlorine atom.
2-(3-Chloro-2,2-dimethylpropyl)furan: Similar structure but with the substituent at a different position on the furan ring.
Uniqueness
3-(3-Chloro-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable.
Eigenschaften
Molekularformel |
C9H13ClO |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
3-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13ClO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI-Schlüssel |
QMKBTEAEHFDLIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=COC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane](/img/structure/B13156279.png)
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)

![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)








![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
